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Compound of Interest

Compound Name: Boc-NH-PEG2-CH2CH2COOH

Cat. No.: B1681245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-NH-PEG2-
CH2CH2COOH, a heterobifunctional PEGylated linker crucial in the fields of bioconjugation,

drug delivery, and the development of novel therapeutics such as Proteolysis Targeting

Chimeras (PROTACs). This document outlines a plausible and scientifically supported

synthetic pathway, complete with detailed experimental protocols, quantitative data, and visual

diagrams to facilitate understanding and replication in a laboratory setting.

Introduction
Boc-NH-PEG2-CH2CH2COOH, also known as 1-Boc-amino-4,7,10-trioxa-13-tridecanoic acid,

is a valuable chemical tool possessing a Boc-protected amine at one terminus and a carboxylic

acid at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The Boc (tert-

butyloxycarbonyl) protecting group provides a stable yet easily removable block for the amine

functionality, allowing for selective reactions at the carboxylic acid end. The hydrophilic PEG

chain enhances the solubility of the molecule and its conjugates in aqueous media, a desirable

property for biological applications. This linker is frequently utilized in the synthesis of

PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]

It also serves as a key component in the side chain of the GLP-1 receptor agonist,

Semaglutide.[2]
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The synthesis of Boc-NH-PEG2-CH2CH2COOH can be logically approached in a two-step

process starting from the commercially available 2-(2-aminoethoxy)ethanol. The overall

pathway involves the protection of the primary amine with a Boc group, followed by the

conversion of the terminal hydroxyl group to a carboxylic acid.

Overall Reaction Scheme:

This pathway is advantageous due to the ready availability of the starting material and the

generally high-yielding nature of Boc protection and esterification reactions.

Experimental Protocols
The following sections provide detailed methodologies for the two key synthetic steps.

Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)ethanol
(Boc-NH-PEG2-OH)
This procedure details the protection of the primary amine of 2-(2-aminoethoxy)ethanol using

di-tert-butyl dicarbonate (Boc₂O).

Reaction:

Materials:
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Reagent/Solvent
Molar Mass ( g/mol
)

Quantity Moles

2-(2-

aminoethoxy)ethanol
105.14 10.51 g 0.10

Di-tert-butyl

dicarbonate (Boc₂O)
218.25 22.92 g 0.105

Dichloromethane

(DCM)
- 200 mL -

Sodium Bicarbonate

(sat. aq.)
- 100 mL -

Brine - 100 mL -

Anhydrous Sodium

Sulfate
- q.s. -

Procedure:

Dissolve 2-(2-aminoethoxy)ethanol (10.51 g, 0.10 mol) in 200 mL of dichloromethane in a

500 mL round-bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C using an ice bath.

Slowly add di-tert-butyl dicarbonate (22.92 g, 0.105 mol) to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material

is consumed.

Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate

and 100 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl

acetate in hexanes) to obtain N-Boc-2-(2-aminoethoxy)ethanol as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of Boc-NH-PEG2-CH2CH2COOH
This protocol describes the conversion of the terminal hydroxyl group of N-Boc-2-(2-

aminoethoxy)ethanol to a carboxylic acid via reaction with succinic anhydride.

Reaction:

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Quantity Moles

N-Boc-2-(2-

aminoethoxy)ethanol
205.25 20.53 g 0.10

Succinic Anhydride 100.07 11.01 g 0.11

4-

Dimethylaminopyridin

e (DMAP)

122.17 1.22 g 0.01

Dichloromethane

(DCM)
- 200 mL -

Hydrochloric Acid (1 M

aq.)
- 100 mL -

Water - 100 mL -

Anhydrous Sodium

Sulfate
- q.s. -
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Procedure:

Dissolve N-Boc-2-(2-aminoethoxy)ethanol (20.53 g, 0.10 mol), succinic anhydride (11.01 g,

0.11 mol), and 4-dimethylaminopyridine (1.22 g, 0.01 mol) in 200 mL of dichloromethane in a

500 mL round-bottom flask with a magnetic stirrer.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction by TLC for the disappearance of the starting alcohol.

After completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer with 100 mL of 1 M hydrochloric acid, followed by 100 mL of water.

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

The crude product can be purified by column chromatography on silica gel (eluting with a

methanol/dichloromethane gradient) to yield Boc-NH-PEG2-CH2CH2COOH as a viscous oil

or a waxy solid.

Expected Yield: 80-90%

Data Presentation
Table 1: Summary of Reactants and Products

Compound Molecular Formula
Molar Mass ( g/mol
)

CAS Number

2-(2-

aminoethoxy)ethanol
C₄H₁₁NO₂ 105.14 929-06-6

N-Boc-2-(2-

aminoethoxy)ethanol
C₉H₁₉NO₄ 205.25 139115-92-7

Boc-NH-PEG2-

CH2CH2COOH
C₁₃H₂₅NO₆ 307.34 108466-89-3
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Table 2: Typical Reaction Parameters

Step Reaction Solvent
Temperatur
e

Duration
Typical
Yield

1
Boc

Protection

Dichlorometh

ane
0 °C to RT 12-16 h 85-95%

2 Carboxylation
Dichlorometh

ane

Room

Temperature
12-24 h 80-90%

Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.

2-(2-aminoethoxy)ethanol
(Starting Material)

N-Boc-2-(2-aminoethoxy)ethanol
(Intermediate)

 (Boc)₂O, DCM
0 °C to RT, 12-16h Boc-NH-PEG2-CH2CH2COOH

(Final Product)

 Succinic Anhydride, DMAP
DCM, RT, 12-24h

Click to download full resolution via product page

Caption: Synthesis Pathway for Boc-NH-PEG2-CH2CH2COOH.
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Step 1: Boc Protection

Step 2: Carboxylation

Dissolve Starting Amine in DCM

Cool to 0 °C

Add (Boc)₂O

Stir at RT for 12-16h

Aqueous Workup

Purification (Column Chromatography)

Dissolve Intermediate Alcohol in DCM

Product from Step 1

Add Succinic Anhydride and DMAP

Stir at RT for 12-24h

Acidic Workup

Purification (Column Chromatography)

Click to download full resolution via product page

Caption: General Experimental Workflow for the Synthesis.
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Conclusion
This technical guide provides a robust and detailed pathway for the synthesis of Boc-NH-
PEG2-CH2CH2COOH, a critical linker in modern drug development and bioconjugation. The

outlined two-step procedure, involving Boc protection of 2-(2-aminoethoxy)ethanol followed by

reaction with succinic anhydride, represents a reliable and high-yielding approach. The

provided experimental protocols and supplementary data are intended to equip researchers

and scientists with the necessary information to successfully synthesize this valuable

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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